Cloperastine Fendizoate

Descripción

Propiedades

IUPAC Name |

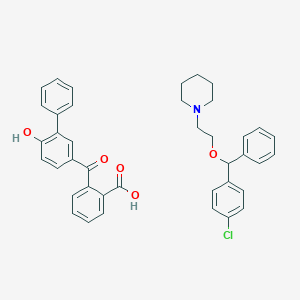

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZFKAKWSHBDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005645 | |

| Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85187-37-7 | |

| Record name | Cloperastine fendizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85187-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloperastine fendizoate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPERASTINE FENDIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cloperastine Fendizoate as a Sigma-1 Receptor Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloperastine, an antitussive agent, has been identified as a high-affinity ligand for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum. This guide provides a comprehensive technical overview of cloperastine fendizoate's interaction with the σ1R. It includes a summary of its binding affinity, a discussion of its likely agonistic activity, and detailed experimental protocols for its characterization. Furthermore, this document outlines the key signaling pathways modulated by σ1R agonists and provides visual representations of these pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a 223-amino acid transmembrane protein that is distinct from other mammalian proteins.[1] It resides predominantly at the mitochondria-associated membrane of the endoplasmic reticulum (ER), where it acts as a molecular chaperone.[2][3] The σ1R is implicated in a wide range of cellular functions, including the modulation of calcium signaling, regulation of ion channels, and cellular stress responses.[1][2][3] Its involvement in various pathophysiological processes, such as neurodegenerative diseases, psychiatric disorders, and pain, has made it an attractive target for therapeutic intervention.[1]

This compound: A Sigma-1 Receptor Ligand

Cloperastine is a non-narcotic antitussive and antihistamine medication. Pharmacological studies have revealed that cloperastine is a high-affinity ligand for the σ1R.[4] While the fendizoate salt form is used to improve the pharmacokinetic properties of the drug, the primary interaction with the σ1R is attributed to the cloperastine moiety.

Binding Affinity

Cloperastine exhibits a high affinity for the σ1R. While specific data for this compound is not extensively published, studies on cloperastine hydrochloride have established its binding characteristics.

| Compound | Receptor | Parameter | Value | Reference |

| Cloperastine | Sigma-1 | K_i | 20 nM | [4] |

Table 1: Binding Affinity of Cloperastine for the Sigma-1 Receptor.

Functional Activity

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with the σ1R.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_i) of this compound for the σ1R.

Objective: To determine the dissociation constant (K_d) and maximum binding capacity (B_max) of a radioligand to the σ1R and the inhibition constant (K_i) of a test compound.

Materials:

-

Radioligand: [³H]-(+)-Pentazocine (a selective σ1R ligand)[7]

-

Membrane Preparation: Guinea pig liver membranes or cell lines expressing σ1R (e.g., HEK293 cells)[7]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM)[8]

-

Test Compound: this compound dissolved in an appropriate vehicle

-

Filtration Apparatus: Glass fiber filters (GF/B or GF/C) and a cell harvester[1]

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Test compound (this compound) at various concentrations or vehicle for total binding.

-

Non-specific binding control for determining non-specific binding.

-

Radioligand ([³H]-(+)-pentazocine) at a concentration near its K_d.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[8]

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the K_i value of this compound using the Cheng-Prusoff equation.

Workflow Diagram:

Caption: Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay (FLIPR)

This functional assay measures changes in intracellular calcium concentration upon σ1R activation.

Objective: To determine the functional potency (EC50) of this compound as a σ1R agonist by measuring intracellular calcium mobilization.

Materials:

-

Cell Line: HEK293 cells stably expressing the σ1R.

-

Calcium-sensitive Dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound.

-

Positive Control: A known σ1R agonist (e.g., PRE-084).

-

FLIPR (Fluorometric Imaging Plate Reader)

Procedure:

-

Cell Plating: Seed the HEK293-σ1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for a specified time (e.g., 1 hour) at 37°C.

-

Compound Preparation: Prepare a dilution series of this compound and the positive control in assay buffer.

-

FLIPR Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

The instrument will automatically add the test compounds to the cell plate.

-

Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.

Workflow Diagram:

Caption: Workflow for FLIPR Calcium Mobilization Assay.

Sigma-1 Receptor Signaling Pathways

Activation of the σ1R by an agonist like cloperastine initiates a cascade of intracellular events.

Canonical Agonist-Induced Signaling

Upon agonist binding, the σ1R dissociates from the ER chaperone BiP.[6] This dissociation allows the σ1R to translocate to other parts of the ER and the plasma membrane, where it can interact with and modulate the activity of various effector proteins, including ion channels and kinases.

Signaling Pathway Diagram:

Caption: Canonical Sigma-1 Receptor Agonist Signaling Pathway.

Modulation of ERK and NF-κB Pathways

Sigma-1 receptor activation has been shown to modulate the Extracellular signal-regulated kinase (ERK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are critical for cell survival, proliferation, and inflammation.

Signaling Pathway Diagram:

Caption: Sigma-1R Agonist Modulation of ERK and NF-κB Pathways.

Conclusion

This compound is a high-affinity σ1R ligand with strong evidence supporting an agonistic mode of action. While quantitative functional data remains to be fully elucidated in publicly accessible literature, the experimental protocols provided in this guide offer a clear path for researchers to characterize its functional potency and further investigate its mechanism of action. The modulation of key signaling pathways such as ERK and NF-κB by σ1R agonists highlights the therapeutic potential of compounds like cloperastine in a variety of disease contexts. This technical guide serves as a valuable resource for scientists and drug development professionals interested in the pharmacology of this compound and the broader field of sigma-1 receptor research.

References

- 1. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Neurite Outgrowth Assays [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Cloperastine Fendizoate as a G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperastine is a centrally-acting antitussive agent that also possesses antihistaminic and anticholinergic properties.[1] Recent research has identified its role as a potent blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, suggesting a broader therapeutic potential beyond cough suppression.[2][3] This technical guide provides an in-depth overview of the core pharmacology of cloperastine fendizoate as a GIRK channel blocker, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways and experimental workflows. While much of the available research has been conducted on cloperastine, the active moiety, this guide is relevant to this compound, a commonly used salt form where the fendizoate component primarily influences pharmacokinetic properties.[4][5]

Quantitative Data: Inhibitory Potency of Cloperastine

The inhibitory activity of cloperastine on GIRK channels has been quantified, providing a basis for its pharmacological characterization. The available data is summarized in the table below.

| Compound | Channel Type | Cell Line | Method | Parameter | Value | Reference |

| Cloperastine | GIRK | HEK | Electrophysiology (Whole-Cell Patch Clamp) | IC50 | 1 µM | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action and Signaling Pathways

Cloperastine exerts its effects by directly blocking GIRK channels. These channels are crucial for regulating neuronal excitability.[3] In a resting state, GIRK channels contribute to the cell's membrane potential. When activated by G-protein-coupled receptors (GPCRs), such as GABA-B receptors, they increase potassium efflux, leading to hyperpolarization and a decrease in neuronal excitability.

By blocking these channels, cloperastine prevents this hyperpolarization, leading to an increase in neuronal excitability. One of the key downstream effects of this action is the enhancement of neurotransmitter release, particularly gamma-aminobutyric acid (GABA).[2]

Proposed Signaling Pathway for Enhanced GABA Release

The following diagram illustrates the proposed signaling pathway through which this compound blocks presynaptic GIRK channels to enhance GABA release.

Caption: Proposed mechanism of cloperastine-mediated enhancement of GABA release.

Experimental Protocols

The primary method for characterizing the effect of cloperastine on GIRK channels is electrophysiology, specifically the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel activity in live cells.

Whole-Cell Patch-Clamp Protocol for GIRK Channel Inhibition Assay

This protocol is a representative methodology based on standard practices for measuring GIRK channel currents in a heterologous expression system like Human Embryonic Kidney (HEK) cells.

1. Cell Culture and Transfection:

- HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Cells are transiently co-transfected with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) and a GPCR that couples to them (e.g., GABA-B receptor). A fluorescent protein marker (e.g., GFP) is often co-transfected for easy identification of transfected cells.

2. Electrophysiological Recording:

- Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

- Recording Setup:

- An inverted microscope equipped with fluorescence optics is used to visualize the cells.

- Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

- Recordings are performed using a patch-clamp amplifier and data acquisition software.

- Procedure:

- A coverslip with transfected cells is placed in a recording chamber and perfused with the external solution.

- A transfected cell (identified by fluorescence) is approached with the recording pipette, and a gigaohm seal is formed.

- The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

- The cell is held at a holding potential of -80 mV.

- A voltage ramp from -120 mV to +40 mV is applied to measure the current-voltage relationship.

3. Data Acquisition and Analysis:

- GIRK channel currents are activated by adding a GPCR agonist (e.g., baclofen for GABA-B receptors) to the external solution.

- Cloperastine is then perfused at various concentrations to determine its inhibitory effect on the agonist-induced current.

- The current at a specific voltage (e.g., -120 mV) is measured before and after the application of cloperastine.

- The percentage of inhibition is calculated for each concentration of cloperastine.

- An IC50 value is determined by fitting the concentration-response data to a Hill equation.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the role of this compound as a GIRK channel blocker.

Experimental Workflow for Characterizing GIRK Channel Blockade

This diagram outlines the key steps in an experiment designed to characterize the inhibitory effect of cloperastine on GIRK channels.

Caption: Workflow for determining the IC50 of cloperastine on GIRK channels.

Logical Relationship: From GIRK Blockade to Therapeutic Effect

This diagram illustrates the logical progression from the molecular action of cloperastine to its observed physiological and potential therapeutic effects.

Caption: Logical flow from molecular action to potential therapeutic outcome.

Conclusion

This compound is a multi-target drug with a significant inhibitory effect on GIRK channels. This mechanism of action is distinct from its antitussive properties and opens up new avenues for its therapeutic application in neurological disorders characterized by neuronal excitability dysregulation. The quantitative data, while currently limited to a single IC50 value, provides a strong foundation for further investigation. The experimental protocols and workflows outlined in this guide offer a framework for future research into the nuanced pharmacology of cloperastine and its derivatives as GIRK channel modulators. Further studies are warranted to explore its selectivity for different GIRK channel subtypes and to fully elucidate the downstream consequences of GIRK channel blockade in various physiological and pathological contexts.

References

- 1. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cloperastine, a non-narcotic antitussive, on the expression of GIRK channels in the brain of methamphetamine-induced hyperactive mice - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetics and metabolism of cloperastine fendizoate in vivo

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Cloperastine Fendizoate In Vivo

Introduction

Cloperastine, a centrally acting antitussive agent, is utilized for the symptomatic treatment of cough. It also possesses antihistaminic and mild bronchorelaxant properties.[1] Unlike narcotic antitussives, it does not depress the respiratory center.[1] Cloperastine is available in various salt forms, including cloperastine hydrochloride and this compound.[2] The fendizoate salt is intended to enhance the stability and prolong the action of cloperastine.[3] This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

Cloperastine is rapidly absorbed after oral administration.[1] Its onset of action is typically observed within 20 to 30 minutes, with a single dose providing antitussive effects for 3 to 4 hours.[1]

Absorption

Following oral administration, cloperastine reaches peak plasma concentrations (Tmax) between 60 and 90 minutes.[1][4] A study conducted in healthy Chinese subjects reported a Tmax of 1.5 hours.[4] The presence of food does not appear to have a significant impact on the absorption of cloperastine.[4]

Distribution

The specific details regarding the distribution of cloperastine, such as its volume of distribution and protein binding, are not extensively detailed in the provided search results. However, its action on the central nervous system's cough center indicates that it crosses the blood-brain barrier.[1]

Metabolism

Cloperastine undergoes extensive metabolism in the liver.[1][4] The primary metabolic pathway involves the cytochrome P450 enzyme system.[]

Excretion

The metabolites of cloperastine are eliminated from the body through both renal and biliary excretion.[1] This elimination process is reported to occur within 24 hours of administration.[1][4]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of cloperastine from a study in healthy Chinese subjects after a single 10 mg oral dose.

| Parameter | Fasting State (Mean ± SD) | Postprandial State (Mean ± SD) |

| Tmax (h) | 1.5 (median) | 1.5 (median) |

| Cmax (ng/mL) | 3.3 ± 1.5 | 3.2 ± 1.4 |

| AUC0–72h (hng/mL) | 28.9 ± 14.1 | 29.3 ± 15.1 |

| AUC0–∞ (hng/mL) | 31.6 ± 15.7 | 31.9 ± 16.5 |

| t1/2 (h) | 23.0 ± 7.7 | 22.8 ± 8.1 |

Data sourced from a bioequivalence study in healthy Chinese subjects.[4][6]

In Vivo Metabolism

Cloperastine is metabolized by several cytochrome P450 (CYP) isoenzymes.[] The primary enzyme responsible for its metabolism is CYP2D6, which converts cloperastine to its main metabolite, desmethyl loperastine.[] Other CYP isoenzymes, such as CYP3A4 and CYP2C19, may also play a role in its metabolism.[] The resulting metabolites are subsequently further metabolized before being excreted.[]

Caption: Metabolic pathway of cloperastine.

Experimental Protocols

Bioequivalence and Pharmacokinetic Study Protocol

A representative protocol for an in vivo pharmacokinetic study of cloperastine is derived from a bioequivalence study in healthy subjects.[4][6]

-

Study Design: A single-center, randomized, open-label, two-period, crossover study design.

-

Subjects: Healthy volunteers. Inclusion criteria typically involve age, weight, and normal health status confirmed by medical history, physical examinations, and laboratory tests. Exclusion criteria would include a history of clinically significant illnesses, allergies to the study drug, or use of other medications that could interfere with the study.[4]

-

Drug Administration: Subjects receive a single oral dose of the test and reference formulations of cloperastine (e.g., 10 mg tablets) in separate study periods, with a washout period in between. The drug is administered under both fasting and postprandial conditions in different study arms.[4]

-

Sample Collection: Blood samples are collected in tubes containing an anticoagulant at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.[6]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis. Statistical analyses are performed to compare the bioavailability of the test and reference products.[4]

Caption: Experimental workflow for a pharmacokinetic study.

Analytical Methodology: LC-MS/MS for Cloperastine Quantification

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of cloperastine in plasma.[6][7]

-

Sample Preparation: A liquid-liquid extraction method is typically used to isolate cloperastine and an internal standard (e.g., diphenhydramine) from the plasma matrix.[7]

-

Chromatographic Separation: The analytes are separated on a C18 reversed-phase column.[7] An example of a mobile phase is a mixture of formic acid, ammonium acetate, and methanol.[7]

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer with an electrospray ionization source in the positive ion mode. The analysis is carried out in the multiple-reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[7]

-

Method Validation: The analytical method is validated according to international guidelines to ensure its accuracy, precision, linearity, selectivity, and stability.[8]

Conclusion

This compound is characterized by rapid oral absorption and extensive hepatic metabolism, primarily mediated by the CYP2D6 isoenzyme. Its pharmacokinetic profile supports a dosing regimen of three times daily for the management of cough. The analytical methods for its quantification in biological matrices are well-established, providing the necessary tools for further research and clinical development in this area.

References

- 1. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloperastine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

The Pharmacokinetic Profile of Cloperastine Fendizoate: A Technical Guide to its Absorption, Distribution, Metabolism, and Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperastine is a centrally acting antitussive agent with additional antihistaminic and mild bronchorelaxant properties. It is utilized in the treatment of non-productive cough associated with various respiratory conditions. The fendizoate salt of cloperastine is formulated to potentially modify the drug's physicochemical and pharmacokinetic properties, influencing its clinical efficacy and tolerability. This technical guide provides a comprehensive overview of the available scientific data on the absorption, distribution, metabolism, and excretion (ADME) of cloperastine, with a specific focus on the fendizoate salt.

Absorption

Cloperastine is readily absorbed from the gastrointestinal tract following oral administration. The fendizoate salt is suggested to allow for a gradual and extended absorption from the intestine.[1]

1.1. Bioavailability and Peak Plasma Concentrations

Studies on levocloperastine, the levorotatory isomer of cloperastine, indicate an oral bioavailability exceeding 40%.[1] Peak plasma concentrations (Cmax) are typically reached within 60 to 90 minutes for tablet formulations.[2] For an oral suspension of levocloperastine fendizoate, Cmax is achieved between 2 to 4 hours, with a noticeable lag time of approximately 45 minutes before the drug is detected in the bloodstream.[1]

1.2. Influence of Food

Clinical studies have demonstrated that food does not have a significant effect on the absorption of cloperastine tablets.[3]

Distribution

Following absorption, cloperastine is widely distributed throughout the body.

2.1. Volume of Distribution and Protein Binding

Levocloperastine exhibits a large apparent volume of distribution, around 150 L/kg after oral administration, indicating extensive tissue uptake.[1] In vitro studies have shown that plasma protein binding of levocloperastine is greater than 97%.[4]

2.2. Tissue Penetration

Preclinical data suggests that cloperastine concentrations in the lungs are higher than those observed in the plasma.[1] The drug can also cross the placental barrier to a moderate extent.[1]

Metabolism

Cloperastine undergoes extensive hepatic metabolism, involving both Phase I and Phase II biotransformation reactions.

3.1. Metabolic Pathways

The primary metabolic pathway for cloperastine is N-demethylation, which is mediated by the cytochrome P450 enzyme system. CYP2D6 is the main isoenzyme responsible for this conversion, leading to the formation of the primary metabolite, desmethylcloperastine. Other isoenzymes, such as CYP3A4 and CYP2C19, also play a role in its metabolism.[5] Following Phase I metabolism, cloperastine and its metabolites are subject to Phase II conjugation, primarily through glucuronidation, which facilitates their excretion.[6]

Excretion

The metabolites of cloperastine are eliminated from the body through both renal and biliary pathways.

4.1. Routes of Elimination

For levocloperastine, approximately two-thirds of the metabolites are excreted in the feces via biliary elimination, while the remaining one-third is excreted in the urine.[1] The elimination of metabolites generally occurs within 24 hours of administration.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cloperastine and its isomers from various studies.

Table 1: Pharmacokinetic Parameters of Cloperastine Isomers [7]

| Parameter | Levocloperastine | Dextrocloperastine | DL-Cloperastine |

| Cmax (µg/L) | 55.2 | 68.0 | 57.2 |

| Tmax (min) | 90 | 90 | 90 |

| Half-life (min) | 106 | 99 | 112 |

| AUC (µg·min/L) | 10,611 | 10,326 | 10,919 |

| Total Clearance (L/min) | 0.94 | 0.97 | 0.92 |

| Volume of Distribution (L/kg) | 145 | 138 | 148 |

Table 2: Pharmacokinetic Parameters of Cloperastine 10 mg Tablets in Healthy Chinese Subjects [3]

| Condition | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | t1/2 (h) |

| Fasting | 5.3 | 4.0 | 88.4 | 23.0 ± 7.7 |

| Postprandial | 6.8 | 3.0 | 83.8 | - |

Table 3: Acute Toxicity of Cloperastine Salts [2]

| Salt Form | Species | Route | LD50 (mg/kg) |

| Fendizoate | Rat | Oral | > 1000 |

| Fendizoate | Mouse | Oral | > 2000 |

| Hydrochloride | Rat | Intraperitoneal | > 1000 |

| Hydrochloride | Mouse | Intraperitoneal | > 1000 |

Experimental Protocols

The determination of cloperastine's ADME profile relies on robust experimental designs and validated analytical methodologies.

6.1. In Vivo Pharmacokinetic Study Design

A typical in vivo pharmacokinetic study in animal models, such as Wistar rats, involves the following steps:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions.

-

Dosing: A single oral dose of this compound is administered.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: Plasma concentrations of cloperastine and its metabolites are determined using a validated analytical method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

6.2. Human Bioequivalence Study Protocol

A common design for a bioequivalence study in healthy human volunteers is a single-dose, randomized, open-label, two-period, crossover study under both fasting and postprandial conditions. Key elements include:

-

Subjects: Healthy adult volunteers.

-

Treatments: Single oral dose of the test and reference formulations of cloperastine.

-

Washout Period: A sufficient time between the two treatment periods to ensure complete drug elimination.

-

Blood Sampling: Venous blood samples are collected before dosing and at multiple time points up to 72 hours post-dose.[3]

-

Bioanalysis: Plasma concentrations of cloperastine are quantified using a validated LC-MS/MS method.

-

Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC) are compared between the test and reference products.

6.3. Analytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of cloperastine in biological matrices.

6.3.1. Sample Preparation

Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to remove interfering substances.

6.3.2. Chromatographic and Mass Spectrometric Conditions

A reversed-phase HPLC column is commonly used for separation. Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode. The method should be validated for linearity, precision, accuracy, and sensitivity (Lower Limit of Quantification - LLOQ).[1]

Conclusion

This compound is characterized by rapid oral absorption, extensive distribution into tissues, and comprehensive hepatic metabolism primarily through CYP-mediated N-demethylation and subsequent glucuronidation. The metabolites are eliminated via both renal and biliary routes. The fendizoate salt appears to facilitate a more gradual absorption profile compared to other forms. The data presented in this guide provide a foundational understanding of the ADME properties of this compound, which is essential for guiding further research, optimizing drug development strategies, and ensuring its safe and effective clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Dual-Edged Sword: An In-depth Analysis of Cloperastine Fendizoate's Antitussive Mechanism of Action

For Immediate Release

Cloperastine fendizoate, a non-narcotic antitussive agent, distinguishes itself through a multifaceted mechanism of action that targets both central and peripheral pathways of the cough reflex. This technical guide provides a comprehensive overview of its dual pharmacological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics.

Cloperastine, the active moiety, exhibits a unique combination of central nervous system activity and peripheral effects, primarily as a histamine H1 receptor antagonist. The fendizoate salt enhances the stability and bioavailability of cloperastine.[1] This dual approach, engaging distinct physiological systems, contributes to its efficacy in suppressing coughs of various etiologies.

Core Pharmacological Actions: A Dual Mechanism

Cloperastine's antitussive effect is not attributable to a single molecular interaction but rather a synergy of actions at multiple targets. The primary mechanisms are:

-

Central Action: Direct suppression of the cough center located in the medulla oblongata.[1][2]

-

Peripheral Action: Antagonism of histamine H1 receptors, leading to reduced bronchoconstriction and sensory nerve irritation.[1][2]

Emerging research has further elucidated its molecular targets, revealing its activity as a sigma-1 receptor agonist and a blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3]

Quantitative Pharmacological Profile

To fully appreciate the therapeutic window and potential side effects of cloperastine, a quantitative understanding of its binding affinities and inhibitory concentrations is crucial. The following table summarizes key in vitro data for cloperastine.

| Target | Parameter | Value | Species/System | Reference |

| Histamine H1 Receptor | Ki | 3.8 nM | Not Specified | [3] |

| Sigma-1 Receptor | Ki | 20 nM | Not Specified | [3] |

| GIRK Channels | IC50 | 1 µM | HEK Cells | |

| hERG K+ Channels | IC50 | 0.027 µM | HEK293 Cells |

Signaling Pathways and Mechanisms of Action

The dual mechanism of cloperastine can be visualized through its distinct signaling pathways.

Central Antitussive Action

Cloperastine's central action is primarily mediated by its effects on the cough center in the medulla oblongata. Recent findings suggest the involvement of sigma-1 receptor agonism and GIRK channel blockade in this process.

Agonism at the sigma-1 receptor is thought to modulate neuronal excitability within the cough center, contributing to the antitussive effect. Concurrently, the blockade of GIRK channels prevents potassium efflux, thereby inhibiting neuronal hyperpolarization and reducing the likelihood of action potential firing in response to tussive stimuli.

Peripheral Antihistaminic Action

In the periphery, cloperastine acts as a classic antihistamine, competitively inhibiting the action of histamine on H1 receptors in the respiratory tract.

By blocking H1 receptors, cloperastine prevents histamine-induced bronchoconstriction and reduces the activation of sensory nerves that contribute to the cough reflex. Some studies also suggest a mild anticholinergic effect, further contributing to bronchodilation and reduced mucus secretion.[1][2]

Experimental Protocols

The elucidation of cloperastine's mechanism of action relies on a variety of in vitro and in vivo experimental models.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of cloperastine to its molecular targets.

Protocol Outline:

-

Receptor Preparation: Membranes from cells expressing the target receptor (e.g., histamine H1 or sigma-1) are isolated.

-

Incubation: A constant concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of cloperastine.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of cloperastine that inhibits 50% of the specific radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki).

In Vivo Guinea Pig Cough Model

The antitussive efficacy of cloperastine is often evaluated in a citric acid-induced cough model in guinea pigs.

Protocol Outline:

-

Acclimatization: Animals are acclimatized to the experimental environment.

-

Drug Administration: this compound or vehicle is administered orally or via injection.

-

Cough Induction: After a set pretreatment time, animals are exposed to an aerosol of a tussive agent, typically citric acid, for a defined period.

-

Monitoring: The number of coughs is recorded during and after the exposure period.

-

Data Analysis: The reduction in cough frequency in the cloperastine-treated group is compared to the vehicle-treated group to determine antitussive efficacy.

Conclusion

This compound's efficacy as an antitussive agent is rooted in its dual mechanism of action, which combines central suppression of the cough reflex with peripheral antihistaminic effects. Its activity at the sigma-1 receptor and GIRK channels represents a more nuanced understanding of its central effects and offers potential avenues for the development of novel antitussives with improved therapeutic profiles. The quantitative data and experimental models presented herein provide a robust framework for further research and development in the field of respiratory medicine.

References

Methodological & Application

Application Note: GC-MS Analysis for Genotoxic Impurities in Cloperastine Fendizoate

Abstract

This application note presents a detailed protocol for the identification and quantification of potential genotoxic impurities (GTIs) in cloperastine fendizoate active pharmaceutical ingredient (API) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an antitussive agent, and like all pharmaceuticals, its purity and safety are of paramount importance.[] Genotoxic impurities, even at trace levels, can pose a significant health risk, making their control a critical aspect of drug development and manufacturing.[2][3] This document outlines the analytical methodology for detecting key potential GTIs such as 2-chloroethanol (2-CE), methyl p-toluenesulfonate (MPTS), and 2-chloroethyl p-toluenesulfonate (CEPTS), which may arise from the synthesis of this compound.[4][5] The protocol includes sample preparation, GC-MS parameters, and data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Cloperastine is an antitussive drug that acts as a histamine H1 receptor antagonist.[] The synthesis of this compound involves several steps where reactive reagents and intermediates are used.[4][6][7][8][9] These processes can potentially lead to the formation of genotoxic impurities. Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent guidelines for the control of such impurities in pharmaceutical products, often requiring their levels to be monitored at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[9]

This application note focuses on a sensitive and specific GC-MS method for the analysis of the following potential genotoxic impurities in this compound:

-

2-Chloroethanol (2-CE): A starting material in one of the common synthesis routes of cloperastine.[4][6][7][8][9]

-

Methyl p-toluenesulfonate (MPTS): A potential impurity that can be formed from residual toluenesulfonic acid and methanol.

-

2-Chloroethyl p-toluenesulfonate (CEPTS): Another potential sulfonate ester impurity.[4][5]

The presented methodology is designed to provide accurate and reliable quantification of these GTIs at trace levels, ensuring the safety and quality of this compound.

Experimental

Reagents and Materials

-

This compound API

-

2-Chloroethanol (Certified Reference Standard)

-

Methyl p-toluenesulfonate (Certified Reference Standard)

-

2-Chloroethyl p-toluenesulfonate (Certified Reference Standard)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Strong Anion Exchange (SAX) Solid Phase Extraction (SPE) cartridges

-

Deionized water

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis. The following is a recommended configuration, though equivalent instrumentation may be used.

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977A Mass Selective Detector (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[10][11]

Standard and Sample Preparation

Standard Solution Preparation:

-

Prepare individual stock solutions of 2-CE, MPTS, and CEPTS at a concentration of 100 µg/mL in a suitable solvent like methanol.

-

Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration levels (e.g., 0.1 µg/mL) in the same solvent.

Sample Preparation:

Due to the non-volatile nature of fendizoate, a sample cleanup step is necessary to prevent contamination of the GC system.[4][5]

-

Accurately weigh 100 mg of this compound API into a volumetric flask.

-

Dissolve the sample in a suitable solvent mixture (e.g., methanol/water).

-

Condition a Strong Anion Exchange (SAX) SPE cartridge according to the manufacturer's instructions.

-

Load the sample solution onto the SPE cartridge. The fendizoate anion will be retained on the stationary phase.

-

Elute the cloperastine and the neutral genotoxic impurities with the same solvent mixture.

-

Collect the eluate and bring it to a final volume. This solution is ready for GC-MS analysis.

GC-MS Method Parameters

The following GC-MS parameters are recommended for the analysis. Optimization may be required based on the specific instrumentation used.

Table 1: GC-MS Method Parameters

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 60°C, hold for 2 minutes |

| Ramp 1 | 10°C/min to 150°C |

| Ramp 2 | 20°C/min to 250°C, hold for 5 minutes |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For high sensitivity and selectivity, the mass spectrometer should be operated in SIM mode. The following ions are recommended for monitoring the target GTIs.

Table 2: SIM Parameters for Genotoxic Impurities

| Compound | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-Chloroethanol (2-CE) | ~5.5 | 80 | 44, 49 |

| Methyl p-toluenesulfonate (MPTS) | ~12.2 | 172 | 91, 155 |

| 2-Chloroethyl p-toluenesulfonate (CEPTS) | ~14.5 | 155 | 91, 171 |

Note: Retention times are approximate and should be confirmed with the analysis of individual standards.

Results and Discussion

The developed GC-MS method allows for the sensitive and selective determination of 2-chloroethanol, methyl p-toluenesulfonate, and 2-chloroethyl p-toluenesulfonate in this compound. The sample preparation procedure using SAX-SPE effectively removes the non-volatile fendizoate salt, protecting the GC system and reducing matrix interference.[4][5] The use of SIM mode provides the necessary sensitivity to detect these impurities at levels relevant to the Threshold of Toxicological Concern.

Method validation should be performed according to ICH guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. The expected LOQ for this method should be in the low ppm range relative to the this compound API.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the synthetic pathway of cloperastine, highlighting the origin of potential genotoxic impurities.

Caption: Experimental workflow for GC-MS analysis of GTIs.

References

- 2. researchgate.net [researchgate.net]

- 3. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104327014A - Preparation method of levo this compound - Google Patents [patents.google.com]

- 5. Development of chromatographic methods for the determination of genotoxic impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 85187-37-7 | > 95% [smolecule.com]

- 7. Levothis compound | 220329-19-1 | Benchchem [benchchem.com]

- 8. Preparation method of levo this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102336723A - Preparation method of L-chloperastine fendizoic acid - Google Patents [patents.google.com]

- 10. orientjchem.org [orientjchem.org]

- 11. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride : Oriental Journal of Chemistry [orientjchem.org]

Application Notes & Protocols for Developing a Stability-Indicating Assay for Cloperastine Fendizoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperastine fendizoate is a non-narcotic antitussive agent used for the symptomatic treatment of cough. Ensuring the stability of this compound in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating assay is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This document provides detailed application notes and protocols for the development of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.[1] The following table summarizes the quantitative results from forced degradation studies performed on this compound under various stress conditions.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of this compound | Observations |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15.2% | Appearance of additional peaks |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 28.7% | Significant degradation with multiple degradation peaks |

| Oxidation | 30% H₂O₂ | 24 hours | Room Temperature | 24.2% | Formation of several degradation products |

| Thermal Degradation | Dry Heat | 48 hours | 100°C | 19.9% | Notable degradation observed |

| Photolytic Degradation | Sunlight | 7 days | Ambient | 20.1% | Degradation indicates sensitivity to light |

Data compiled from literature reports. The exact percentage of degradation can vary based on the specific experimental conditions.

Experimental Workflow

The development of a stability-indicating assay for this compound follows a logical progression of steps, from initial method development to comprehensive validation.

References

Application Notes and Protocols: Differentiating the Central and Peripheral Actions of Cloperastine Fendizoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloperastine fendizoate is an antitussive agent with a dual mechanism of action, exhibiting both central and peripheral effects to suppress cough. It is understood to act on the cough center in the medulla oblongata, while also possessing peripheral antihistaminic and anticholinergic properties.[1][2][3][4] A comprehensive experimental approach is necessary to delineate the specific contributions of its central nervous system (CNS) and peripheral activities. These application notes provide a detailed framework of experimental designs, from in vitro receptor binding assays to in vivo behavioral models, to thoroughly assess the distinct pharmacological actions of this compound. The following protocols are intended to guide researchers in elucidating the precise mechanisms underlying its antitussive efficacy.

Data Presentation

A critical aspect of understanding the pharmacology of this compound is the quantitative assessment of its interactions with relevant biological targets and its efficacy in preclinical models. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinities of Cloperastine

| Receptor Subtype | Ligand | K_i_ (nM) | Species | Assay Type |

| Histamine H1 | Cloperastine | 3.8[5] | Human | Radioligand Binding |

| Sigma-1 (σ₁) | Cloperastine | 20[5] | Guinea Pig | Radioligand Binding |

| Muscarinic M1 | Cloperastine | Data Not Available | - | - |

| Muscarinic M2 | Cloperastine | Data Not Available | - | - |

| Muscarinic M3 | Cloperastine | Data Not Available | - | - |

Note: The determination of K_i_ values for muscarinic receptor subtypes is a key experimental goal to fully characterize the peripheral anticholinergic effects of cloperastine.

Table 2: In Vitro Channel Inhibition by Cloperastine

| Channel | IC₅₀ (µM) | Cell Line | Method |

| hERG K⁺ | 0.027[2][6] | HEK293 | Patch Clamp |

Table 3: In Vivo Antitussive Efficacy of Cloperastine in Guinea Pigs (Citric Acid-Induced Cough Model)

| Treatment Group | Dose (mg/kg, p.o.) | Mean Cough Count (± SEM) | % Inhibition | Latency to First Cough (s ± SEM) |

| Vehicle Control | - | 24.5 ± 3 | 0% | 151.4 ± 20 |

| Cloperastine | 6 | - | - | - |

| Cloperastine | 12 | 7.4 ± 1.5 | ~70% | 253 ± 38 |

| Cloperastine | 24 | 7.3 ± 1.2 | ~70% | 253 ± 38 |

| Codeine (Comparator) | 24 | 7.5 ± 1.8* | ~69% | 311 ± 36 |

*Data adapted from comparative studies in guinea pigs.[7] * indicates statistical significance compared to the vehicle control group.

Table 4: Pharmacokinetic Parameters of Cloperastine

| Parameter | Value | Species | Route of Administration |

| Therapeutic Dose (human) | 10-20 mg (three times daily)[4] | Human | Oral |

| Time to Onset of Action | 20-30 minutes[4] | Human | Oral |

| Duration of Action | 3-4 hours[4] | Human | Oral |

| T_max_ | 1-1.5 hours | Human | Oral |

| t₁̸₂ | 23.0 ± 7.7 hours | Human | Oral |

Experimental Protocols & Methodologies

To thoroughly investigate the central versus peripheral actions of this compound, a multi-pronged approach is recommended, encompassing in vivo, ex vivo, and in vitro methodologies.

In Vivo Assessment of Central vs. Peripheral Antitussive Effects

This protocol is designed to differentiate the central and peripheral antitussive effects of this compound using a guinea pig model of induced cough, comparing systemic versus direct central administration.

Workflow for In Vivo Assessment

Caption: Workflow for in vivo central vs. peripheral antitussive assessment.

Protocol:

-

Animals: Male Dunkin-Hartley guinea pigs (300-350 g) will be used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Intracerebroventricular (ICV) Cannula Implantation:

-

Anesthetize the guinea pig with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula into the lateral ventricle using stereotaxic coordinates.

-

Secure the cannula with dental cement and allow the animal to recover for at least 7 days.

-

-

Drug Administration:

-

Group 1 (Systemic Administration): Administer this compound (6, 12, and 24 mg/kg) or vehicle orally (p.o.) 60 minutes before cough induction.

-

Group 2 (Central Administration): Administer this compound (in appropriate microgram doses to be determined in dose-ranging studies) or vehicle directly into the lateral ventricle via the implanted cannula 30 minutes before cough induction.

-

-

Cough Induction:

-

Place the guinea pig in a whole-body plethysmography chamber to acclimate for 10 minutes.

-

Expose the animal to an aerosolized solution of 0.3 M citric acid for 10 minutes to induce coughing.

-

-

Data Acquisition and Analysis:

-

Record the number of coughs for 15 minutes following the start of the citric acid challenge using a specialized cough detection system.

-

Measure the latency to the first cough.

-

Compare the cough parameters between the vehicle- and cloperastine-treated groups for both routes of administration. A significant reduction in coughing following ICV administration would indicate a central mechanism of action.

-

Ex Vivo Assessment of Peripheral Action on Airway Nerves

This protocol utilizes an isolated, innervated guinea pig tracheal preparation to assess the direct effects of this compound on airway nerve-mediated responses.

Workflow for Ex Vivo Tracheal Preparation

Caption: Workflow for ex vivo assessment of peripheral nerve action.

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea with the vagus nerves intact.

-

Mount the tracheal tube in a water-jacketed organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

-

Experimental Setup:

-

Connect one end of the trachea to a pressure transducer to measure changes in intraluminal pressure, indicative of smooth muscle contraction.

-

Place stimulating electrodes on the vagus nerve.

-

-

Nerve Stimulation and Drug Application:

-

Allow the preparation to equilibrate for 60 minutes.

-

Induce cholinergic contractions by electrical field stimulation (EFS) of the vagus nerve.

-

Establish a stable baseline response to EFS.

-

Add this compound to the organ bath in increasing concentrations.

-

After a 20-minute incubation with the drug, repeat the EFS.

-

-

Data Analysis:

-

Measure the amplitude of the contractile response before and after the addition of this compound.

-

A dose-dependent inhibition of the EFS-induced contraction would suggest a peripheral action, potentially through anticholinergic effects on post-ganglionic nerve endings or direct effects on the smooth muscle.

-

In Vitro Assessment of Receptor Binding and Sensory Neuron Desensitization

These protocols aim to quantify the binding of this compound to specific receptors and to assess its ability to desensitize sensory neurons.

Workflow for In Vitro Assays

Caption: Workflow for in vitro receptor binding and sensory neuron assays.

Protocol 3A: Radioligand Binding Assays

-

Target Receptors: Histamine H1, Muscarinic M1, M2, M3, and Sigma-1 (σ₁) receptors.

-

Membrane Preparation: Use commercially available cell lines stably expressing the human recombinant receptors of interest. Prepare cell membrane homogenates according to standard protocols.

-

Binding Assay:

-

In a multi-well plate, incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]pyrilamine for H1, [³H]NMS for muscarinic receptors) and varying concentrations of this compound.

-

Incubate to allow for binding equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC₅₀ value of this compound for the displacement of the radioligand.

-

Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation.

-

Protocol 3B: Sensory Neuron Desensitization Assay

-

Cell Culture: Culture dorsal root ganglion (DRG) neurons isolated from neonatal rats or guinea pigs. These neurons endogenously express sensory receptors like TRPV1.

-

Calcium Imaging:

-

Load the cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Obtain a baseline fluorescence reading.

-

-

Drug Application and Challenge:

-

Perfuse the cells with a solution containing this compound or vehicle for a defined period.

-

Challenge the neurons with a known agonist of sensory nerves, such as capsaicin (a TRPV1 agonist), to induce a calcium influx.

-

-

Data Analysis:

-

Measure the change in intracellular calcium concentration in response to the capsaicin challenge in both cloperastine- and vehicle-pretreated cells.

-

A significant reduction in the capsaicin-induced calcium response in the presence of cloperastine would indicate a desensitizing effect on peripheral sensory neurons.

-

Signaling Pathways

Cloperastine's Proposed Mechanism of Action

Caption: Proposed central and peripheral mechanisms of cloperastine.

Conclusion

The experimental designs detailed in these application notes provide a robust framework for the comprehensive assessment of the central and peripheral actions of this compound. By employing a combination of in vivo, ex vivo, and in vitro models, researchers can effectively dissect the multifaceted pharmacological profile of this antitussive agent. The quantitative data generated from these studies will be instrumental in elucidating its precise mechanisms of action, which is crucial for its continued development and clinical application.

References

- 1. Vagal control of guinea pig tracheal smooth muscle: lack of involvement of VIP or nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on an isolated innervated preparation of guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.vt.edu [research.vt.edu]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. researchgate.net [researchgate.net]

- 6. Method for the Intravenous Injection of Guinea-Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inducible desensitization to capsaicin with repeated low-dose exposure in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Cloperastine Fendizoate for In Vitro Assays

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of cloperastine fendizoate during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as practically insoluble in water.[1][2] Its water solubility is reported to be less than 0.1 mg/mL.[3]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro studies.[4][5][6][7] Methanol is also a viable option.[1][7] It is crucial to use a freshly opened or anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility of the compound.[6]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects. However, the tolerance can vary between cell lines. It is always best practice to include a vehicle control (the same concentration of DMSO used for the test compound) in your experimental design to assess any effects of the solvent on the cells.[8]

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, non-ionic surfactants like Tween-80 or Pluronic-F68 can be used to increase the solubility of poorly soluble drugs.[9] For cell-free assays, adding a small amount (e.g., 0.01 - 0.05%) of a surfactant like Tween-20 or Triton X-100 to the assay buffer can be effective.[10] However, for cell-based assays, caution is necessary as surfactants can be toxic to cells above their critical micelle concentration.[10]

Troubleshooting Guide

Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer or cell culture medium.

This is a common issue when the aqueous medium cannot accommodate the high local concentration of the drug as it comes out of the organic solvent.

Solution 1: Optimize the Dilution Method

-

Increase the volume of the aqueous buffer: A larger volume can help to disperse the compound more quickly.

-

Stir the aqueous buffer rapidly while slowly adding the DMSO stock solution. This helps to avoid localized high concentrations that can lead to precipitation.

-

Warm the aqueous buffer slightly: If the compound's solubility is temperature-dependent, gently warming the buffer (e.g., to 37°C for cell-based assays) may help.

Solution 2: Use a Co-solvent System

-

Prepare an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG). Then, add this intermediate dilution to your final aqueous buffer.

Solution 3: Reduce the Final Concentration

-

If precipitation persists, you may be exceeding the kinetic solubility limit of this compound in your specific assay medium. Try working with a lower final concentration of the compound.

Problem: I need to achieve a higher concentration of this compound in my assay than what is soluble in the medium.

Solution 1: Use Solubility Enhancers

-

Cyclodextrins: These are molecules that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[5][11]

-

pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[10][12][13] However, ensure the chosen pH is compatible with your assay system (e.g., does not affect cell viability or enzyme activity).

Solution 2: Particle Size Reduction

-

For in vitro dissolution studies, reducing the particle size of the solid compound can increase the dissolution rate due to a larger surface area.[3][12][14] This can be achieved through techniques like micronization or nanosuspension.[9][12][14] Sonication of the final solution can also help to break down aggregates and improve dispersion.[10]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes |

| Water | Practically Insoluble (<0.1 mg/mL)[1][3] | Considered insoluble for most in vitro applications. |

| DMSO | Soluble (e.g., 8 mg/mL, 10 mg/mL, 33 mg/mL)[4][5][6] | Recommended for stock solutions. Sonication may be needed.[4] Use fresh, anhydrous DMSO.[6] |

| Methanol | Slightly Soluble[1] | Can be used as an alternative to DMSO. |

| Ethanol (99.5) | Slightly Soluble[1] | Can be used as a co-solvent. |

| Acetic Acid (100) | Slightly Soluble[1] | Use is limited by pH considerations in biological assays. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[4]

-

Sterilization (Optional): If for use in cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

Protocol 2: Diluting the DMSO Stock Solution into Aqueous Medium

-

Preparation: Warm the sterile aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).

-

Vortexing: Place the tube/flask containing the aqueous medium on a vortex mixer set to a medium-high speed.

-

Addition: While the medium is vortexing, slowly add the required volume of the this compound DMSO stock solution drop-wise into the vortex.

-

Incubation: Continue to mix for a further 30-60 seconds to ensure homogeneity.

-

Observation: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider using a lower concentration or one of the troubleshooting methods described above.

Visualizations

Caption: Experimental workflow for preparing this compound for in vitro assays.

Caption: Troubleshooting decision tree for this compound solubility issues.

References

- 1. pmda.go.jp [pmda.go.jp]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. WO2019004953A1 - Levothis compound suspension having enhanced dissolution and resuspendability - Google Patents [patents.google.com]

- 4. This compound | EGFR | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. allmpus.com [allmpus.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

Technical Support Center: Troubleshooting Peak Tailing in Cloperastine Fendizoate Chromatography

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of cloperastine fendizoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing can lead to inaccurate quantification, reduced resolution between adjacent peaks, and compromised overall analytical method performance.[1]

Q2: Why is my this compound peak tailing?

A2: Cloperastine is a basic compound containing an amine group.[2][3] In reversed-phase HPLC, which commonly uses silica-based columns, peak tailing of basic compounds like cloperastine is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the stationary phase surface.[1][2][4] Other potential causes include column overload, column degradation, improper mobile phase pH, and extra-column effects.[1]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase plays a critical role in controlling the peak shape of ionizable compounds like cloperastine. At a mid-range pH, residual silanol groups on the silica packing can be ionized and interact with the protonated basic cloperastine molecule, leading to peak tailing.[1][4] Adjusting the pH to a lower value (e.g., pH ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.[4]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. Using a modern, high-purity, end-capped silica column can significantly reduce peak tailing. End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less available for secondary interactions.[1][4] For basic compounds like cloperastine, columns specifically designed for improved peak shape of bases are also a good choice.

Q5: What is column overload and can it cause my this compound peak to tail?

A5: Column overload occurs when the mass of the injected sample exceeds the capacity of the column. This can lead to peak distortion, including peak tailing.[1] If you observe that peak tailing worsens with increasing sample concentration, column overload is a likely cause. To address this, reduce the sample concentration or the injection volume.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in the chromatography of this compound.

Initial Checks

-

Observe all peaks: Is only the this compound peak tailing, or are all peaks in the chromatogram showing tailing? If all peaks are tailing, it could indicate a system-wide issue such as a blocked column frit or an extra-column volume problem.

-

Review method parameters: Double-check that the mobile phase composition, pH, flow rate, and column temperature are all set according to the validated method.

Systematic Troubleshooting Steps

| Potential Cause | Troubleshooting Action | Expected Outcome |

| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of cloperastine. A pH of around 3 is often effective.[4] 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. 3. Use an End-Capped Column: Switch to a high-quality, end-capped C18 or a column specifically designed for basic compounds.[1] | Improved peak symmetry for the this compound peak. |

| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants. 2. Replace the Guard Column: If a guard column is in use, replace it with a new one. 3. Replace the Analytical Column: If the problem persists, the analytical column may be degraded and require replacement. | Restoration of symmetrical peak shapes. |

| Column Overload | 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of this compound in your sample.[1] | Peak shape improves as the sample load is reduced. |

| Extra-Column Effects | 1. Check Tubing and Connections: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible. Check for any loose fittings. 2. Optimize Detector Settings: If applicable, reduce the detector cell volume. | Sharper, more symmetrical peaks. |

| Inappropriate Sample Solvent | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the this compound sample in the initial mobile phase. | Improved peak shape, especially for early eluting peaks. |

Data Presentation

The following table summarizes typical HPLC method parameters for the analysis of this compound, which can serve as a reference for method development and troubleshooting.

| Parameter | Method 1 [5][6][7] | Method 2 [8][9] | Method 3 [10] | Method 4 [11] |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | ZORBAX ECLIPSE plus-C18 (250 x 4.6 mm, 5 µm) | SymmetryShield RP8 (250 x 4.6 mm, 5 µm) | Symmetry C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer (pH 6.5):Acetonitrile (50:50, v/v) | Phosphate Buffer (pH 3.0):Acetonitrile (62:38, v/v) | Phosphate Buffer (pH 3.0, 10mM):Methanol (with 10% ACN) (45:55, v/v) | Buffer (pH 3.5):Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.7 mL/min | 1.0 mL/min |

| Detection Wavelength | 227 nm | 248 nm | 227 nm | 273 nm |

| Temperature | Ambient | 25 °C | 50 °C | 30 °C |

| Injection Volume | 20 µL | 30 µL | 80 µL | Not Specified |

Experimental Protocols

Protocol for Troubleshooting Peak Tailing